"2-Hydrazinyl-3-(trifluoromethyl)pyridine" basic properties
"2-Hydrazinyl-3-(trifluoromethyl)pyridine" basic properties
An In-Depth Technical Guide to 2-Hydrazinyl-3-(trifluoromethyl)pyridine
Introduction: A Key Building Block in Modern Chemistry
2-Hydrazinyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that has emerged as a crucial intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, which combines a pyridine ring, a reactive hydrazinyl group, and a trifluoromethyl moiety, imparts a unique combination of chemical reactivity and desirable physicochemical properties.
The trifluoromethyl (-CF3) group is a well-established pharmacophore in medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine scaffold itself is a common feature in many biologically active compounds.[1] The hydrazinyl group (-NHNH2) serves as a versatile chemical handle, enabling the construction of various heterocyclic systems like pyrazoles and triazoles through cyclocondensation reactions.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical & Structural Properties
The core characteristics of 2-Hydrazinyl-3-(trifluoromethyl)pyridine are summarized below. These properties are essential for designing synthetic routes, predicting reactivity, and ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | (3-(Trifluoromethyl)pyridin-2-yl)hydrazine | |
| Synonyms | 2-hydrazino-3-trifluoromethylpyridine | [4][5] |
| CAS Number | 89570-83-2 | [5] |
| Molecular Formula | C₆H₆F₃N₃ | [5] |
| Molecular Weight | 177.13 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis and Mechanism
The primary route for synthesizing 2-hydrazinyl-3-(trifluoromethyl)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established method offers high yields and operational simplicity.
Causality of Experimental Design: The synthesis capitalizes on the electron-deficient nature of the pyridine ring, which is further amplified by the powerful electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to attack by nucleophiles. Hydrazine hydrate serves as a potent nucleophile, readily displacing a suitable leaving group, such as a halide (typically chloride), from the pyridine ring.
General Synthetic Workflow: The reaction is typically performed by refluxing the corresponding 2-chloro-3-(trifluoromethyl)pyridine with an excess of hydrazine hydrate, often in a solvent like ethanol.[6] The excess hydrazine not only drives the reaction to completion but can also act as a base to neutralize the HCl generated in situ.
Caption: General workflow for synthesizing 2-Hydrazinyl-3-(trifluoromethyl)pyridine.
Protocol: Laboratory-Scale Synthesis
This protocol is a representative example adapted from established procedures for synthesizing hydrazinyl pyridines.[6][8]
Objective: To synthesize 2-Hydrazinyl-3-(trifluoromethyl)pyridine via nucleophilic aromatic substitution.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in ethanol (approx. 5 mL per mmol of substrate).
-
Rationale: Ethanol is a suitable polar protic solvent that solubilizes the reactants and facilitates the reaction.
-
-
Addition of Hydrazine: Add hydrazine hydrate (approx. 4-6 eq) dropwise to the solution at room temperature with stirring.[9] An exothermic reaction may be observed.
-
Rationale: A molar excess of hydrazine hydrate ensures the complete consumption of the starting material and maximizes yield.[8]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-10 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.
-
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction and Work-up: Partition the resulting residue between ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Rationale: This liquid-liquid extraction separates the desired organic product from water-soluble impurities and excess hydrazine.
-
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Rationale: Removing residual water is crucial before final solvent evaporation to obtain a pure, dry product.
-
-
Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.
Reactivity and Applications in Drug Development
The synthetic utility of 2-hydrazinyl-3-(trifluoromethyl)pyridine stems from the reactivity of the hydrazine moiety, which is a key nucleophile for forming new carbon-nitrogen and nitrogen-nitrogen bonds. This makes it an invaluable precursor for constructing a variety of heterocyclic scaffolds.
The trifluoromethylpyridine motif is present in numerous commercial agrochemicals and pharmaceuticals, highlighting its importance.[1] Hydrazinyl-thiazole derivatives, for example, have been investigated for their antimycobacterial properties.[10] Similarly, hydrazones derived from trifluoromethyl-containing benzohydrazide have shown potential as cholinesterase inhibitors for treating neurodegenerative diseases.[2]
Key Reactions:
-
Hydrazone Formation: Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating linkers and extending molecular scaffolds.
-
Cyclocondensation: Serves as a dinucleophile in reactions with 1,3-dicarbonyl compounds or their equivalents to form five-membered heterocyclic rings, most notably pyrazoles.[3] This is a cornerstone of its application in building complex drug candidates.
Caption: Reactivity of the hydrazinyl group leading to key synthetic scaffolds.
Safety and Handling
-
Hazards: Hydrazine derivatives are often classified as harmful if swallowed, toxic in contact with skin, and can cause skin and serious eye irritation.[11][12] They may also cause respiratory irritation.[11]
-
Precautions for Safe Handling:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Some analogues are stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]
-
In all cases of exposure, seek immediate medical advice.[12]
-
Conclusion
2-Hydrazinyl-3-(trifluoromethyl)pyridine is a high-value synthetic intermediate whose strategic importance is rooted in the synergistic combination of its constituent parts. The trifluoromethyl group provides a powerful tool for modulating pharmacokinetic properties, while the hydrazinyl moiety offers versatile reactivity for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists aiming to leverage this potent building block in the development of next-generation pharmaceuticals and agrochemicals.
References
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PubChem. (n.d.). 2-Chloro-6-hydrazinyl-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Khalid, M., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. NIH.
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ResearchGate. (n.d.). Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. Retrieved from [Link]
- Chand, D., et al. (2020). HFOX−1-Amino-1-hydrazino-2,2-Dinitroethylene as a Precursor to Trifluoromethyl, Dinitro, or Trinitro-Based Energetic 1,2,4-Triazoles. Crystal Growth & Design.
- PubMed Central. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. NIH.
- PubMed Central. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. NIH.
- ResearchGate. (2020).
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PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]
- INDOFINE Chemical Company, Inc. (2021). RARE ORGANICS & BIOCHEMICALS, LIPID RESEARCH.
- Krátký, M., et al. (2020). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. PubMed Central.
- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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